6-(2-(Dimethylamino)ethoxy)-5-isopropyl-o-cresol hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Descriptors
The IUPAC name for this compound is 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylphenol hydrochloride . This name is derived from the parent phenol structure, where substituents are numbered according to their positions on the aromatic ring. The hydroxyl group (-OH) at position 1 defines the ortho (o) orientation. Key substituents include:
- A 2-(dimethylamino)ethoxy group at position 2, consisting of an ethoxy chain terminated by a dimethylamino moiety.
- A methyl group at position 6.
- An isopropyl group (propan-2-yl) at position 3.
The SMILES notation (CC1=C(C(=C(C=C1)C(C)C)OCCN(C)C)O.Cl) encodes the connectivity of atoms, emphasizing the phenol ring, ethoxy linker, and tertiary amine. The InChIKey (IRFSYHHMXAEECV-UHFFFAOYSA-N) provides a unique identifier for the compound’s stereochemical and isotopic features.
Molecular Formula and Weight Analysis
The molecular formula of the compound is C₁₄H₂₄ClNO₂ . This formula accounts for:
- 14 carbon atoms (including aromatic carbons, methyl, isopropyl, and ethoxy groups).
- 24 hydrogen atoms (distributed across alkyl chains and aromatic positions).
- 1 chlorine atom from the hydrochloride counterion.
- 1 nitrogen atom in the dimethylamino group.
- 2 oxygen atoms (one from the phenol hydroxyl and one from the ethoxy group).
The molecular weight is 273.80 g/mol , calculated as follows:
- Carbon: $$14 \times 12.01 = 168.14 \, \text{g/mol}$$
- Hydrogen: $$24 \times 1.008 = 24.19 \, \text{g/mol}$$
- Chlorine: $$35.45 \, \text{g/mol}$$
- Nitrogen: $$14.01 \, \text{g/mol}$$
- Oxygen: $$2 \times 16.00 = 32.00 \, \text{g/mol}$$
- Total: $$168.14 + 24.19 + 35.45 + 14.01 + 32.00 = 273.79 \, \text{g/mol}$$ (rounded to 273.80).
Synonyms and Registry Identifiers
The compound is recognized under multiple synonyms and registry identifiers, as summarized below:
These identifiers ensure unambiguous reference in chemical databases and regulatory documents.
Isomeric Considerations and Stereochemical Features
The compound lacks chiral centers due to the absence of tetrahedral carbons with four distinct substituents. The isopropyl group at position 3 adopts a branched configuration but does not introduce stereoisomerism. Similarly, the dimethylamino group is symmetrical, with two methyl groups attached to the nitrogen, preventing geometric isomerism.
The ethoxyl chain (OCH₂CH₂N(CH₃)₂) permits free rotation around the C-O and C-C bonds, leading to conformational flexibility. However, this does not constitute structural isomerism. The aromatic ring ’s substitution pattern (positions 2, 3, 5, and 6) is fixed, eliminating positional isomerism within the core structure.
Properties
CAS No. |
93940-18-2 |
|---|---|
Molecular Formula |
C14H24ClNO2 |
Molecular Weight |
273.80 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylphenol;hydrochloride |
InChI |
InChI=1S/C14H23NO2.ClH/c1-10(2)12-7-6-11(3)13(16)14(12)17-9-8-15(4)5;/h6-7,10,16H,8-9H2,1-5H3;1H |
InChI Key |
IRFSYHHMXAEECV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(C)C)OCCN(C)C)O.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Material and Initial Functionalization
- The synthesis often begins with o-cresol or a related substituted phenol as the aromatic core.
- The isopropyl group at the 5-position can be introduced via Friedel-Crafts alkylation or directed ortho-metalation (DoM) strategies using organolithium or magnesium reagents, which allow regioselective substitution on the aromatic ring.
- Literature on O-carbamate directed metalation groups (DMG) shows that phenolic substrates can be selectively metalated and functionalized to install alkyl groups with good yields and regioselectivity at low temperatures (e.g., −78 °C).
Installation of the 2-(Dimethylamino)ethoxy Side Chain
- The 2-(dimethylamino)ethoxy substituent is typically introduced by nucleophilic substitution of a suitable leaving group (e.g., halide or tosylate) on the aromatic ring with 2-(dimethylamino)ethanol or its derivatives.
- Alternatively, the phenol can be alkylated with 2-(dimethylamino)ethyl halides under basic conditions to form the ether linkage.
- The reaction conditions must be controlled to avoid over-alkylation or side reactions.
Formation of Hydrochloride Salt
- The free base form of the compound is converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.
- This step improves the compound’s stability, solubility, and ease of handling.
Research Findings and Synthetic Optimization
- Directed ortho-metalation (DoM) techniques using O-carbamate directing groups have been shown to enable regioselective functionalization of phenolic rings, which can be adapted for the synthesis of 6-(2-(dimethylamino)ethoxy)-5-isopropyl-o-cresol derivatives.
- Iterative metalation and electrophile quenching sequences allow installation of multiple substituents with controlled regioselectivity.
- The use of mild reaction conditions (low temperature, controlled pH) and selective catalysts improves yield and purity.
- Hydrolysis and salt formation steps are optimized to maximize the stability and handling properties of the final hydrochloride salt.
Summary Table of Preparation Steps
| Step No. | Process Description | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Starting material preparation | o-Cresol or substituted phenol | Aromatic core with hydroxyl group |
| 2 | Introduction of isopropyl group | Friedel-Crafts alkylation or DoM with alkyl halide | Regioselective substitution at 5-position |
| 3 | Installation of 2-(dimethylamino)ethoxy side chain | Alkylation with 2-(dimethylamino)ethyl halide under basic conditions | Formation of ether linkage at 6-position |
| 4 | Conversion to hydrochloride salt | Treatment with HCl gas or HCl in solvent | Stable hydrochloride salt form |
| 5 | Purification and drying | Crystallization or drying under controlled conditions | High purity final product |
Chemical Reactions Analysis
Types of Reactions
6-[2-(Dimethylamino)ethoxy]-5-isopropyl-o-cresol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Pharmaceutical Research
6-(2-(Dimethylamino)ethoxy)-5-isopropyl-o-cresol hydrochloride is being investigated for its potential therapeutic effects. Preliminary studies indicate that it may interact with neurotransmitter receptors, suggesting possible applications in treating neurological disorders.
Case Study : A study focused on the compound's binding affinity to serotonin receptors showed promising results, indicating potential use as an antidepressant or anxiolytic agent.
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties. It disrupts bacterial cell membranes, leading to cell death.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
This table summarizes the effectiveness of 6-(2-(Dimethylamino)ethoxy)-5-isopropyl-o-cresol hydrochloride against various bacterial strains.
Biochemical Studies
The compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to act as a substrate or inhibitor for certain enzymes makes it valuable in understanding metabolic processes.
Case Study : In vitro studies have shown that the compound can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism.
Mechanism of Action
The mechanism of action of 6-[2-(Dimethylamino)ethoxy]-5-isopropyl-o-cresol hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors and enzymes, modulating their activity. This can lead to various physiological effects, depending on the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
- 6-[2-(Dimethylamino)ethoxy]-5-methyl-o-cresol hydrochloride
- 6-[2-(Dimethylamino)ethoxy]-5-ethyl-o-cresol hydrochloride
- 6-[2-(Dimethylamino)ethoxy]-5-propyl-o-cresol hydrochloride
Uniqueness
6-[2-(Dimethylamino)ethoxy]-5-isopropyl-o-cresol hydrochloride is unique due to its specific structural features, such as the isopropyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .
Biological Activity
6-(2-(Dimethylamino)ethoxy)-5-isopropyl-o-cresol hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 6-(2-(Dimethylamino)ethoxy)-5-isopropyl-o-cresol hydrochloride is C15H23ClN2O2, with a molar mass of approximately 273.8 g/mol. Its structure features a dimethylamino group, an ethoxy linkage, and an isopropyl substituent on an o-cresol framework, which contribute to its biological properties. The hydrochloride form enhances solubility and stability, making it suitable for various applications in biological assays and drug interactions.
Antimicrobial Properties
Preliminary studies suggest that 6-(2-(Dimethylamino)ethoxy)-5-isopropyl-o-cresol hydrochloride exhibits antimicrobial activity. It interacts with bacterial cell membranes, leading to disruption and cell death. This mechanism is critical for its potential use as an antimicrobial agent in pharmaceutical applications.
Neuroactive Effects
Research indicates that this compound may interact with neurotransmitter receptors, although the specific mechanisms remain to be elucidated. Its structural similarity to known neuroactive compounds suggests potential roles in modulating neural activity. Further studies are required to clarify these interactions and their implications for neuropharmacology.
Case Studies
- Study on Reactive Oxygen Species (ROS) : A related compound, B220, demonstrated the ability to inhibit neutrophil release of reactive oxygen species (ROS). Although not directly tested on 6-(2-(Dimethylamino)ethoxy)-5-isopropyl-o-cresol hydrochloride, the findings suggest that similar compounds may influence oxidative stress pathways in immune cells .
- Toxicological Assessments : Comprehensive databases have been established to assess the toxicity profiles of various compounds, including those with structural similarities to 6-(2-(Dimethylamino)ethoxy)-5-isopropyl-o-cresol hydrochloride. These assessments are crucial for understanding safety profiles in potential therapeutic applications .
Interaction Studies
Interaction studies highlight the compound's binding affinity to various biological targets. The presence of both dimethylamino and ethoxy groups may enhance its ability to interact with specific receptors or enzymes involved in physiological processes. However, detailed kinetic studies are necessary to quantify these interactions fully.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 6-(2-(Dimethylamino)ethoxy)-5-isopropyl-o-cresol hydrochloride, a comparison with structurally similar compounds is beneficial:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Isopropyl-o-cresol | C10H14O | Lacks dimethylamino group; simpler structure |
| 4-Dimethylaminophenol | C8H11N | Contains a dimethylamino group; different position |
| 2-Dimethylaminoethanol | C4H11N | Simple amine; lacks aromatic characteristics |
The unique combination of functional groups in 6-(2-(Dimethylamino)ethoxy)-5-isopropyl-o-cresol hydrochloride contributes to its distinct biological activity and potential applications in pharmaceuticals.
Q & A
Basic Questions
Q. What are the established synthetic routes for 6-(2-(dimethylamino)ethoxy)-5-isopropyl-o-cresol hydrochloride, and what key reaction conditions must be controlled?
- Methodological Answer : The compound can be synthesized via a multi-step procedure involving (i) functionalization of the phenolic hydroxyl group with a dimethylaminoethoxy side chain and (ii) subsequent hydrochlorination. A generalized approach involves reacting the phenolic precursor with 2-(dimethylamino)ethyl chloride in the presence of a base (e.g., NaHCO₃) under reflux in a polar aprotic solvent like DMF. Chloro-derivative formation (e.g., hydrochlorination) may require phosphorous pentachloride (PCl₅) or thionyl chloride (SOCl₂) under anhydrous conditions . Critical parameters include stoichiometric ratios (e.g., 1:1 molar ratio of precursor to chlorinating agent), reaction temperature (reflux at 80–100°C), and purification via basification and organic solvent extraction (e.g., chloroform) .
Q. How can researchers optimize purification techniques for this compound to ensure high purity for pharmacological assays?
- Methodological Answer : Post-synthesis purification typically involves basification with NaHCO₃ to neutralize excess HCl, followed by extraction with chloroform or dichloromethane. Drying over anhydrous Na₂SO₄ and solvent evaporation under reduced pressure yields the crude product. Recrystallization from ethanol or methanol-water mixtures improves purity. For challenging separations, column chromatography (silica gel, eluent: CHCl₃/MeOH with 1–5% NH₄OH) is recommended. Analytical HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA in water) can validate purity >95% .
Q. What spectroscopic methods are most reliable for characterizing structural features of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the dimethylaminoethoxy group (δ ~2.2–2.5 ppm for N(CH₃)₂ protons; δ ~3.6–4.0 ppm for OCH₂CH₂N). The isopropyl group appears as a septet (δ ~2.8–3.1 ppm) and doublets (δ ~1.2–1.4 ppm) .
- FT-IR : Validate phenolic O-H stretch (~3200–3500 cm⁻¹, absent in hydrochloride form) and tertiary amine N-H stretch (~2500–2700 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of HCl or dimethylaminoethoxy side chain) .
Advanced Research Questions
Q. How can computational reaction path search methods (e.g., quantum chemical calculations) optimize the synthesis of this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) can model transition states and intermediates for key steps like etherification or hydrochlorination. For example, simulating the nucleophilic substitution between the phenolic oxygen and 2-(dimethylamino)ethyl chloride identifies steric hindrance from the isopropyl group, guiding solvent selection (e.g., DMF to stabilize transition states). ICReDD’s approach integrates these simulations with experimental screening (e.g., varying solvents, catalysts) to reduce trial-and-error iterations .
Q. What experimental design strategies (e.g., DOE) are suitable for resolving contradictions in reported yield data across synthetic protocols?
- Methodological Answer : Apply a factorial design (e.g., 2³ design) to evaluate variables: (i) molar ratio of precursor to chlorinating agent (1:1 vs. 1:1.2), (ii) reaction time (6 vs. 12 hours), and (iii) temperature (80°C vs. 100°C). Response surface methodology (RSM) can model interactions and identify optimal conditions. For instance, a study might reveal that excess PCl₅ at 100°C improves yield but risks side reactions, necessitating a compromise (e.g., 1:1.1 ratio, 8 hours, 90°C) .
Q. How can researchers design stability studies to assess degradation pathways under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability testing by storing the compound in buffers (pH 1–10) at 40°C/75% RH. Monitor degradation via HPLC-MS to identify major products (e.g., hydrolysis of the ether linkage or demethylation of the tertiary amine). Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life under standard conditions (25°C). For photostability, expose samples to UV light (ICH Q1B guidelines) and track changes .
Q. What reactor design considerations are critical for scaling up the synthesis while maintaining reaction efficiency?
- Methodological Answer : Use a jacketed glass reactor with precise temperature control (±1°C) to manage exothermic steps (e.g., hydrochlorination). Optimize mixing efficiency (Reynolds number >10⁴) with a pitched-blade impeller to ensure homogeneity, especially for viscous DMF solutions. For safety, incorporate a scrubber to neutralize HCl gas emissions. Process analytical technology (PAT) tools like in-situ FTIR can monitor reaction progress in real time .
Q. How can structure-activity relationship (SAR) studies be structured to explore the role of the dimethylaminoethoxy group in biological activity?
- Methodological Answer : Synthesize analogs with (i) varying alkyl chain lengths (e.g., ethyl vs. propyl), (ii) alternative amine substituents (e.g., diethylamino vs. pyrrolidino), and (iii) modified ether linkages (e.g., thioether). Evaluate pharmacological activity (e.g., receptor binding assays) and correlate with computational descriptors (e.g., logP, polar surface area). Molecular dynamics simulations can predict membrane permeability and target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
